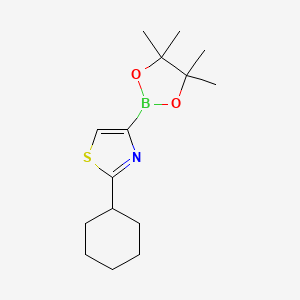![molecular formula C30H21N5S B6594802 [7-[4-[Bis(4-methylphenyl)amino]phenyl]-2,1,3-benzothiadiazole-4-ylmethylene]malononitrile CAS No. 1393343-58-2](/img/structure/B6594802.png)
[7-[4-[Bis(4-methylphenyl)amino]phenyl]-2,1,3-benzothiadiazole-4-ylmethylene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[7-[4-[Bis(4-methylphenyl)amino]phenyl]-2,1,3-benzothiadiazole-4-ylmethylene]malononitrile”, also known as DTDCPB, is a donor-acceptor molecule . It has an empirical formula of C30H21N5S and a molecular weight of 483.59 . This compound can be used in the fabrication of organic electronic devices such as organic solar cells (OSCs) and organic photovoltaics (OPVs) .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiadiazole core, which is a common motif in organic semiconductors . It also has bis(4-methylphenyl)amino phenyl groups attached to the core .Physical And Chemical Properties Analysis
DTDCPB is a powder with a melting point of 285-290°C . It has a maximum absorption wavelength (λmax) of 570 nm in dichloromethane .Applications De Recherche Scientifique
Anticancer Activity
The compound has been investigated for its potential in anticancer therapy. Specifically, certain heterocyclic compounds containing benzothiadiazoles fused with pyrimidines and pyrazoles have been reported to exhibit activity against various cancer types. For instance, a study demonstrated that some derivatives showed remarkable activity against 60 human cancer cell lines, underlining the therapeutic potential of such compounds in cancer treatment (Waghmare et al., 2013).
Charge Transfer and Solar Cell Applications
The compound's structural motif, particularly the benzothiadiazole core, is integral in photophysical applications. For example, derivatives of benzothiadiazole have been studied for their ability to enhance intramolecular charge transfer in donor–acceptor blends, which is a critical property in the efficiency of organic solar cells (OSCs). These studies indicate that such compounds could play a significant role in improving the performance of OSCs by facilitating better charge separation and energy shift dynamics within the active layers of the cells (Dinçalp et al., 2014).
Fluorescent Sensing and Protein Interaction
The compound's derivatives have been explored for their potential in fluorescent sensing applications. Notably, anionic conjugated polymers based on benzothiadiazole have been synthesized and shown to interact with proteins, causing significant shifts in fluorescence. This property suggests potential applications in developing fluorescent array systems for protein detection (Lee et al., 2011). Additionally, benzothiadiazole derivative fluorescent probes have been designed for monitoring specific cellular activities, demonstrating the compound's versatility in biological imaging and sensing applications (Wang et al., 2021).
Mécanisme D'action
Target of Action
The compound, also known as 2-[(7-{4-[N,N-Bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene]propanedinitrile or [7-[4-[Bis(4-methylphenyl)amino]phenyl]-2,1,3-benzothiadiazole-4-ylmethylene]malononitrile, is a donor-acceptor molecule . It is primarily used in the fabrication of organic electronic devices such as organic solar cells (OSCs) and organic photovoltaics (OPVs) . The primary targets of this compound are the electron acceptors in these devices .
Mode of Action
The compound interacts with its targets (electron acceptors) in a way that it donates electrons to them . This electron transfer is crucial for the functioning of OSCs and OPVs .
Biochemical Pathways
The compound is involved in the electron transfer pathway in OSCs and OPVs . The electron transfer from the compound (donor) to the electron acceptors results in the generation of electric current, which is the fundamental working principle of these devices .
Pharmacokinetics
The compound’s properties like solubility, stability, and electronic properties influence its performance in the devices .
Result of Action
The result of the compound’s action is the generation of electric current in OSCs and OPVs . This is achieved through the efficient transfer of electrons from the compound to the electron acceptors .
Action Environment
The action of the compound is influenced by various environmental factors such as temperature, light intensity, and the presence of other compounds in the device . These factors can affect the efficiency of electron transfer and, consequently, the performance of the device .
Safety and Hazards
Propriétés
IUPAC Name |
2-[[4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-2,1,3-benzothiadiazol-7-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21N5S/c1-20-3-10-25(11-4-20)35(26-12-5-21(2)6-13-26)27-14-7-23(8-15-27)28-16-9-24(17-22(18-31)19-32)29-30(28)34-36-33-29/h3-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METIWNNPHPBEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-(4-[N,N-Bis(4-methylphenyl)amino]phenyl)-2,1,3-benzothiadiazol-4-yl)methylene]propanedinitrile | |
CAS RN |
1393343-58-2 |
Source


|
| Record name | 1393343-58-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


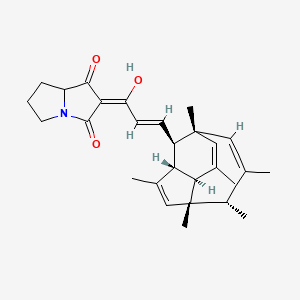
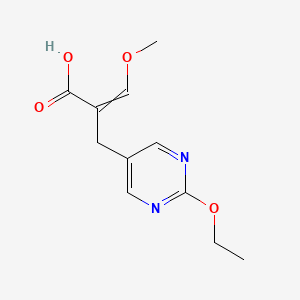
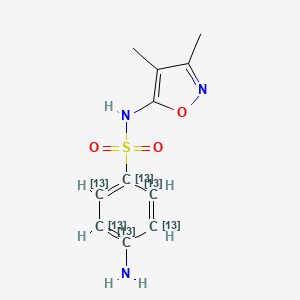


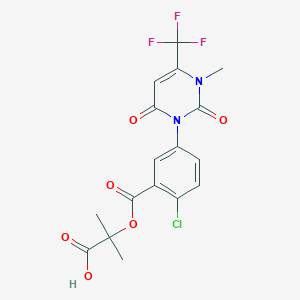
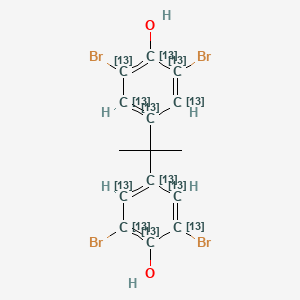

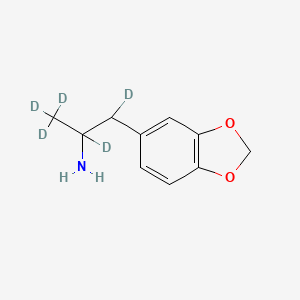
![(+/-)-11-Nor-9-Tetrahydrocannabinol-[d3]](/img/structure/B6594795.png)

